

# Commercial Availability of 1-Butynylbenzene-d5: A Technical Guide

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## Compound of Interest

Compound Name: 1-Butynylbenzene-d5

Cat. No.: B596416

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of **1-Butynylbenzene-d5**, a deuterated terminal alkyne of significant interest in chemical biology and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.

## Commercial Availability

**1-Butynylbenzene-d5** is commercially available from specialized chemical suppliers. The following table summarizes the key information for procurement.

| Supplier       | Product Name        | Catalog Number | CAS Number   | Molecular Formula                             | Notes  |
|----------------|---------------------|----------------|--------------|---|--|
| MedChemExpress | 1-Butynylbenzene-d5 | HY-W142175S    | 1219803-38-9 | C <sub>10</sub> H <sub>5</sub> D <sub>5</sub> | Stated for research use only. <sup>[1]</sup> |

## Synthesis of 1-Butynylbenzene-d5

While commercially available, understanding the synthesis of **1-Butynylbenzene-d5** is crucial for researchers who may need to produce it in-house or require analogues. A plausible and

efficient synthetic route is the Sonogashira coupling reaction. This method involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.

In this proposed synthesis, iodobenzene-d5 is coupled with 1-butyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

## Proposed Experimental Protocol: Sonogashira Coupling

Materials:

- Iodobenzene-d5 (1 equivalent)
- 1-Butyne (1.2 equivalents)
- Bis(triphenylphosphine)palladium(II) dichloride [ $\text{PdCl}_2(\text{PPh}_3)_2$ ] (0.02 equivalents)
- Copper(I) iodide ( $\text{CuI}$ ) (0.04 equivalents)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)
- Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Argon or Nitrogen gas for inert atmosphere

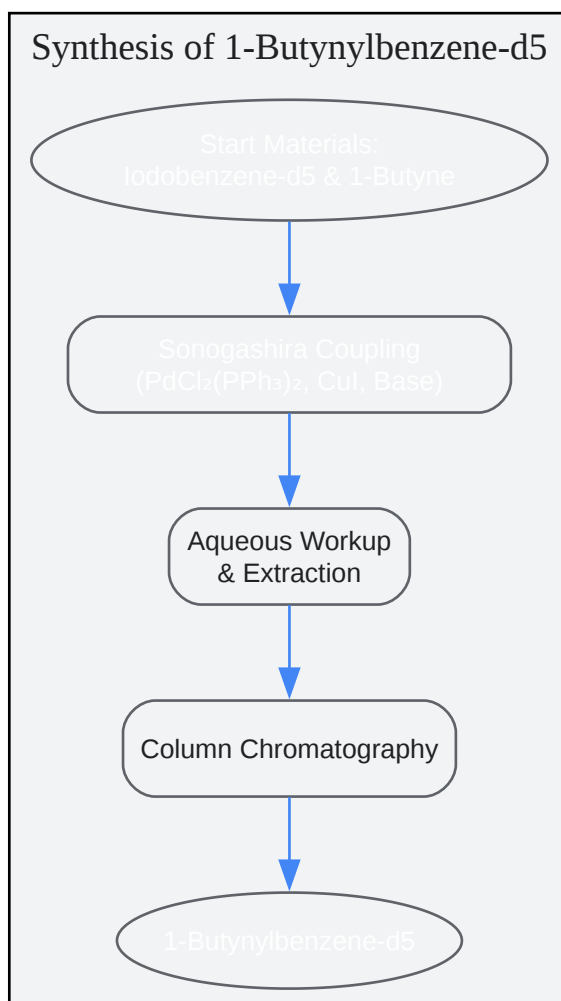
Procedure:

- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.
- Add the anhydrous, degassed solvent, followed by triethylamine.
- To this mixture, add iodobenzene-d5.
- Bubble 1-butyne gas through the solution or add a cooled, condensed solution of 1-butyne.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure **1-Butynylbenzene-d5**.

## Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed Sonogashira coupling synthesis of **1-Butynylbenzene-d5**.



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Caption: Workflow for the synthesis of **1-Butynylbenzene-d5** via Sonogashira coupling.

## Application in Click Chemistry

**1-Butynylbenzene-d5** is a valuable reagent in "click chemistry," specifically in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable triazole ring by connecting the alkyne group of **1-Butynylbenzene-d5** with an azide-containing molecule. The deuterium labeling provides a useful tool for isotopic tracing in metabolic studies or as an internal standard in mass spectrometry-based assays.

## Representative Experimental Protocol: CuAAC Reaction

This protocol describes a general procedure for the click reaction between **1-Butynylbenzene-d5** and benzyl azide as a model system.

Materials:

- **1-Butynylbenzene-d5** (1 equivalent)
- Benzyl azide (1 equivalent)
- Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ ) (0.05 equivalents)
- Sodium ascorbate (0.1 equivalents)
- Solvent system (e.g., a 1:1 mixture of tert-butanol and water)

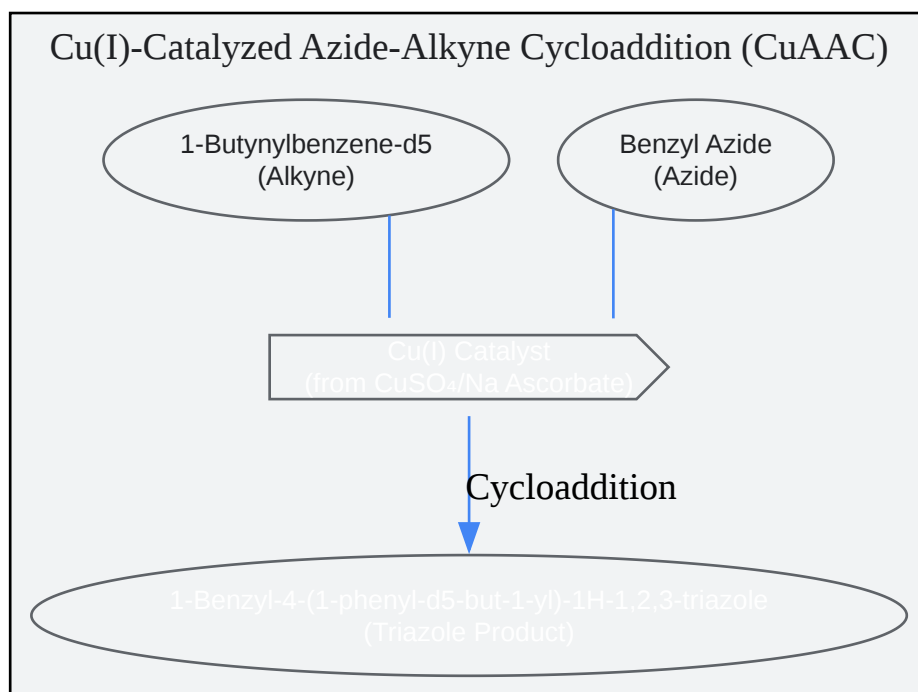
Procedure:

- In a reaction vial, dissolve **1-Butynylbenzene-d5** and benzyl azide in the t-butanol/water solvent mixture.
- In a separate vial, prepare a fresh solution of sodium ascorbate in water.

- Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the solution should change, indicating the reduction of Cu(II) to the active Cu(I) species.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting triazole product by recrystallization or column chromatography if necessary.

## Click Chemistry Signaling Pathway Diagram

The following diagram illustrates the CuAAC reaction between **1-Butynylbenzene-d5** and benzyl azide.



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Caption: CuAAC reaction of **1-Butynylbenzene-d<sub>5</sub>** with benzyl azide to form a triazole.

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## References

- 1. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]
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